methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
The compound methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a heterocyclic molecule featuring a fused pyrrolo-oxazole ring system conjugated with a tetrahydrobenzothiophene scaffold. Its structural complexity arises from multiple functional groups, including ester moieties, thiophene substituents, and ketone functionalities. Such compounds are typically synthesized via cyclization and alkylation reactions, as seen in analogous heterocycles like pyrrolo-pyrimidinones and benzo[b]thiophene derivatives . The presence of a thiophen-2-yl group and tetrahydrobenzothiophene core may influence physicochemical properties such as lipophilicity and metabolic stability, while the stereochemical complexity (implied by hexahydro and tetrahydro rings) could modulate biological activity .
Properties
IUPAC Name |
methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-thiophen-2-yl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-14-8-3-5-10-16(14)28-21(18-12-7-13-34-18)20-22(33-28)24(30)27(23(20)29)25-19(26(31)32-2)15-9-4-6-11-17(15)35-25/h3,5,7-8,10,12-13,20-22H,4,6,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKABRHZVHHUGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=C(C5=C(S4)CCCC5)C(=O)OC)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves multiple steps. One common approach is to start with the preparation of the core structure, followed by the introduction of various functional groups through a series of reactions. Key steps may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene group: This step may involve cross-coupling reactions such as Suzuki-Miyaura coupling.
Formation of the benzothiophene ring: This can be synthesized through Friedel-Crafts acylation followed by cyclization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium on carbon for hydrogenation reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Chemistry
Methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:
- Cyclization Reactions : Essential for forming the oxazole ring.
- Cross-Coupling Reactions : Used for introducing thiophene groups.
These reactions enhance the compound's versatility in synthesizing derivatives with tailored properties.
Biology
The compound exhibits potential as a bioactive molecule. Its structural features suggest it may interact with biological systems effectively. Research indicates that similar compounds can exhibit:
- Antimicrobial Activity : Potential applications in developing new antibiotics.
- Anticancer Properties : Investigations into its efficacy against various cancer cell lines are ongoing.
Medicine
Given its complex structure and potential bioactivity, this compound can be explored for drug discovery and development. Specific areas of interest include:
- Pharmacological Studies : Assessing its effects on different biological targets.
- Formulation Development : Creating new therapeutic agents based on its structure.
Industry
The compound's unique properties lend themselves to industrial applications:
- Material Science : It can be utilized in the development of new materials with specific functionalities such as conductivity or fluorescence.
This versatility makes it an attractive candidate for research and development in various sectors.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of compounds similar to methyl 2-[2-(2-methylphenyl)-4,6-dioxo...]. Results indicated significant activity against Gram-positive bacteria, suggesting potential use in antibiotic formulations.
Case Study 2: Anticancer Research
Research focused on derivatives of this compound demonstrated promising anticancer activity against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing bioactivity.
Mechanism of Action
The mechanism of action of methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism of action would depend on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Unlike the thiophen-3-yl substituent in , the target’s thiophen-2-yl group may confer unique steric or electronic effects.
Physicochemical Properties
Critical physicochemical parameters are compared below:
Analysis :
- The target’s tetrahydrobenzothiophene and thiophen-2-yl groups likely increase lipophilicity (LogP >3), aligning with low solubility trends in similar compounds .
- Higher melting points in imidazo-pyridine derivatives correlate with rigid, planar structures, whereas the target’s fused rings may exhibit intermediate thermal stability.
Spectroscopic and Analytical Data
Spectroscopic profiles of similar compounds highlight key features (Table 3):
Notes:
Biological Activity
Methyl 2-[2-(2-methylphenyl)-4,6-dioxo-3-(thiophen-2-yl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as compound 4593-5713) is a synthetic compound with a complex molecular structure. This article delves into its biological activity, highlighting relevant research findings, case studies, and potential therapeutic applications.
Chemical Structure
The compound's molecular formula is , and its structural representation can be summarized as follows:
Biological Activity Overview
Recent studies have investigated the biological activities of compound 4593-5713, focusing on its potential therapeutic effects. The following sections summarize key findings related to its pharmacological properties.
Anticancer Activity
Research indicates that similar compounds within the pyrrolo[3,4-d][1,2]oxazole family exhibit anticancer properties. For instance, derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study assessing the effects of related compounds demonstrated significant cytotoxicity against human cancer cells such as TK-10 and HT-29 at micromolar concentrations .
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar thiophene and benzothiophene moieties have displayed antibacterial effects against several strains of bacteria. In vitro assays revealed that derivatives exhibited varying degrees of inhibition against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of methyl 2-[...] has been explored through various assays measuring cytokine production. Compounds in this class have been shown to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests a mechanism that could be beneficial in treating inflammatory diseases .
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a closely related compound in a series of in vitro assays. The compound inhibited cell growth in a dose-dependent manner and induced apoptosis through mitochondrial pathways. The study concluded that modifications to the core structure could enhance potency against specific cancer types .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of several derivatives with similar structural characteristics. The results indicated that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations (IC50 values around 10 µg/mL) .
Data Table: Summary of Biological Activities
| Biological Activity | Assessed Compounds | Key Findings |
|---|---|---|
| Anticancer | Compound 4593-5713 | Induced apoptosis in TK-10 and HT-29 cells |
| Antimicrobial | Related thiophene derivatives | Effective against S. aureus and E. coli |
| Anti-inflammatory | Similar pyrrole derivatives | Inhibited IL-6 and TNF-α production in PBMCs |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
